molecular formula C11H12FN3O2S2 B11167827 4-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

4-fluoro-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

Cat. No.: B11167827
M. Wt: 301.4 g/mol
InChI Key: XCTZPUNSENCKSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-FLUORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorine atom, a thiadiazole ring, and a sulfonamide group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.

    Substitution: The fluorine atom and sulfonamide group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives.

Scientific Research Applications

4-FLUORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-FLUORO-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
  • 4-FLUORO-N-(PROP-2-YN-1-YL)BENZENE-1-SULFONAMIDE

Uniqueness

4-FLUORO-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12FN3O2S2

Molecular Weight

301.4 g/mol

IUPAC Name

4-fluoro-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H12FN3O2S2/c1-7(2)10-13-14-11(18-10)15-19(16,17)9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,14,15)

InChI Key

XCTZPUNSENCKSR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.